4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Description
This compound is a heterocyclic derivative featuring a benzamide core linked to a 1,2,4-triazole ring via a methylene bridge. The triazole ring is further substituted with a 2-methoxyphenyl group at position 4 and a sulfanylacetamide chain at position 3. The acetamide moiety connects to a 5-ethylsulfanyl-1,3,4-thiadiazol-2-yl group, forming a multi-ring system. The compound’s structural complexity suggests applications in antimicrobial and antifungal research, as similar derivatives have demonstrated such activities .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N8O5S4/c1-5-34(6-2)44(38,39)19-14-12-18(13-15-19)24(37)28-16-22-30-32-26(35(22)20-10-8-9-11-21(20)40-4)42-17-23(36)29-25-31-33-27(43-25)41-7-3/h8-15H,5-7,16-17H2,1-4H3,(H,28,37)(H,29,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTVYWAYLQLIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NN=C(S4)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N8O5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide is a complex synthetic molecule featuring multiple bioactive scaffolds. This article aims to explore its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiadiazole ring : Known for its broad biological activity spectrum including antimicrobial and anti-inflammatory properties.
- Triazole moiety : Often associated with antifungal and anticancer activities.
The overall molecular formula is , indicating a complex structure conducive to various interactions within biological systems.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives of this scaffold can inhibit the growth of various bacteria and fungi. For instance:
- A study highlighted that thiadiazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has shown that compounds with similar structures can act as cytostatic agents. The presence of the triazole and thiadiazole rings in the compound may contribute to its ability to interfere with cancer cell proliferation. In vitro studies suggest potential efficacy against several cancer cell lines, although specific data for this compound remains limited .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. The incorporation of sulfonamide groups has been linked to reduced inflammatory responses in various models .
Case Studies
- Antimicrobial Efficacy : A series of experiments conducted on synthesized derivatives of thiadiazole showed significant inhibition of microbial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Cytotoxicity in Cancer Cells : In a study assessing cytotoxic effects on breast cancer cells (MCF7), compounds similar to the target molecule exhibited IC50 values ranging from 15 to 30 µM, indicating moderate potency .
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of related sulfonamide derivatives has been linked to significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds derived from similar structures have shown moderate to potent cytotoxicity against human epidermal kidney (HEK293), breast cancer (BT474), and lung cancer (NCI-H226) cell lines. The MTT assay results indicated that certain derivatives exhibited activity comparable to established chemotherapeutics .
Case Study: Synthesis of Sulfonamide Derivatives
A series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. The study revealed that modifications in the molecular structure influenced their efficacy against cancer cells. For example, the introduction of different substituents on the aromatic ring enhanced the cytotoxic effects observed in vitro .
Antimicrobial Properties
In addition to anticancer properties, compounds with similar structural motifs have demonstrated significant antimicrobial activity. The presence of thiadiazole and triazole rings in the molecular framework is believed to contribute to these effects.
Case Study: Antimicrobial Screening
A recent study synthesized a range of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides. These compounds were tested against various bacterial and fungal strains, showing promising results that suggest potential applications as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the benzamide core have shown to significantly affect biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Sulfonamide Group | Enhances solubility and bioavailability |
| Thiadiazole and Triazole Rings | Contribute to antimicrobial and anticancer properties |
| Aromatic Substituents | Influence cytotoxicity and selectivity towards cancer cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table highlights structural analogues and their key substituents:
Physicochemical Properties
- LogP : The target compound’s diethylsulfamoyl group increases LogP (~3.5) compared to dimethylsulfamoyl derivatives (LogP ~2.8) .
Pharmacological Performance
- Antimicrobial Potency : The target compound’s dual heterocyclic system (triazole + thiadiazole) may synergize to disrupt bacterial folate metabolism, similar to sulfamethoxazole derivatives .
- Antifungal Activity : Thiadiazole-linked benzamides in showed IC₅₀ values of 10–20 µM against C. albicans, suggesting the target compound may exhibit comparable efficacy .
Q & A
Q. What are the critical steps and optimal conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Sulfamoyl group introduction : Reaction with diethylsulfamoyl chloride using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
- Triazole-thiadiazole coupling : Thiol-alkyne "click" chemistry or nucleophilic substitution under inert atmospheres (N₂/Ar) .
Q. Key Optimization Parameters :
| Parameter | Optimal Conditions | Purpose |
|---|---|---|
| Temperature | 0–5°C (sulfamoylation); 80–100°C (cyclization) | Minimize side reactions |
| Solvent | Polar aprotic (DMF, DMSO) | Enhance solubility/reactivity |
| Reaction Time | 4–12 hours (monitored via TLC/HPLC) | Ensure completion |
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Purity Assessment :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify sulfamoyl (-SO₂N), triazole (C-H ~7.5 ppm), and methoxyphenyl protons (OCH₃ ~3.8 ppm) .
- HRMS : ESI+ mode to verify molecular ion [M+H]⁺ .
Q. How does this compound degrade under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies :
- Critical Findings :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization for antimicrobial activity?
Methodological Answer:
- Key Modifications :
- Thiadiazole substituents : Replace ethylsulfanyl with bulkier groups (e.g., benzyl) to enhance membrane penetration .
- Methoxyphenyl position : Ortho-substitution (2-methoxy) improves target binding vs. para-substitution .
- Assays :
- MIC Testing : Against Gram-positive (S. aureus) and Gram-negative (E. coli) strains; compare IC₅₀ values with analogs .
- Molecular Docking : Map interactions with bacterial dihydrofolate reductase (DHFR) using AutoDock Vina .
Q. How can computational modeling resolve contradictions in reported biological data?
Methodological Answer:
- Contradictory Data Example : Some studies report potent anticancer activity (IC₅₀ = 2 µM), while others show no efficacy .
- Resolution Strategy :
- ADMET Prediction : Use QikProp to assess bioavailability; low Caco-2 permeability (<25 nm/s) may explain variability .
- Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .
- Metabolite Analysis : LC-MS to detect active/inactive metabolites in cell lysates .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
-
Challenges : Low yield in triazole-thiadiazole coupling step (<30%) .
-
Solutions :
- Microwave-Assisted Synthesis : Reduce reaction time (2 hours vs. 12 hours) and improve yield (65%) .
- Flow Chemistry : Continuous processing with immobilized catalysts (e.g., Pd/C) minimizes intermediate degradation .
-
Scale-Up Data :
Parameter Lab Scale (mg) Pilot Scale (g) Yield 28% 52% Purity 95% 98%
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
Methodological Answer:
- Experimental Design :
- Combination Index (CI) : Use Chou-Talalay method in MTT assays (e.g., with cisplatin or doxorubicin) .
- Mechanistic Studies :
- ROS Detection : Fluorescent probes (DCFH-DA) to quantify oxidative stress synergy .
- Apoptosis Assays : Annexin V/PI staining to confirm enhanced cell death .
- Key Findings :
- Synergy (CI <1) observed with topoisomerase inhibitors in leukemia cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
